Gauche Conformational Stabilization via Dual O(CO)···S(SO₂) and O(SO₂)···C(CO) Interactions
X-ray single crystal analysis of isomeric bromo-substituted α-methylsulfonyl-α-diethoxyphosphoryl acetophenones—compounds containing the same P(O)(OEt)₂ and S(O)₂Me functional pairing as the target compound—demonstrates that this class adopts a synclinal (gauche) conformation for both the phosphonate and sulfonyl groups relative to the carbonyl moiety [1]. The stabilization arises from a network of attractive intramolecular interactions: Oδ-(CO)···Sδ+(SO₂Me) and Oδ-(SO₂)···Cδ+(CO) charge-transfer/electrostatic interactions, plus Oδ-(CO)···Pδ+(PO) and Oδ-[PO(OEt)]···Cδ+(CO) electrostatic interactions, along with multiple hydrogen bonds (Hδ+(SO₂Me)···Oδ-(CO), Hδ+(CH₂)[POEt]···Oδ-(SO₂Me), Hδ+(o-Ph)···Oδ-(CO), and Hδ+(o'-Ph)···Oδ-(PO)) [2].
| Evidence Dimension | Conformational preference (torsion angles) and stabilizing interaction network |
|---|---|
| Target Compound Data | Synclinal (gauche) conformation for both -P(O)(OEt)₂ and -S(O)₂Me groups; stabilization via 4 distinct types of electrostatic/charge-transfer interactions plus 4 distinct intramolecular hydrogen bonds |
| Comparator Or Baseline | Mono-functional analogs: β-carbonylphosphonates lacking sulfonyl group adopt only a single gauche conformer with less extensive stabilization; β-carbonylsulfones lacking phosphonate group exhibit gauche conformations but without the O(CO)···P(PO) and O[PO(OEt)]···C(CO) electrostatic contributions |
| Quantified Difference | Presence of both functional groups creates a unique interaction network not present in either mono-functional class; the almost constant negative carbonyl frequency shifts (Δν) across p-substituted analogs (Y = OMe, H, F, Cl, Br, NO₂) relative to parent acetophenones confirms the prevalence of these electronic interactions over the -Iσ inductive effect of α-substituents |
| Conditions | X-ray crystallography (solid state); M06-2X/6-31G(d,p) and HF/6-31G(d,p) DFT calculations (gas phase); IR spectroscopy in solvents of increasing polarity |
Why This Matters
This conformational rigidity and unique electronic stabilization differentiate the compound from simpler aryl phosphonates or aryl sulfones, impacting reactivity, molecular recognition, and downstream synthetic utility.
- [1] Rodrigues, A. et al. Molecular Structures of Isomeric Ortho, Meta, and Para Bromo-Substituted α-Methylsulfonyl-α-diethoxyphosphoryl Acetophenones by X-ray and DFT Molecular Orbital Calculations. J. Phys. Chem. A 2015, 119 (32), 8714-8723. View Source
- [2] Reis, A.K.C.A. et al. Conformational and electronic interaction studies of some p-substituted α-methylsulfonyl-α-diethoxyphosphorylacetophenones. J. Mol. Struct. 2008, 892 (1-3), 300-304. View Source
